2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features both nitro and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Acylation: The nitrated benzothiazole is acylated with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various nucleophiles at the trifluoromethyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and trifluoromethyl groups could play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar benzothiazole core with a nitro group.
6-Nitro-2-benzothiazolinone: Another benzothiazole derivative with a nitro group.
2-(Trifluoromethyl)benzothiazole: Benzothiazole with a trifluoromethyl group.
Uniqueness
The uniqueness of 2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in the combination of both nitro and trifluoromethyl groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C16H10F3N3O4S |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(6-nitro-3-oxo-1,2-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H10F3N3O4S/c17-16(18,19)11-3-1-2-4-12(11)20-14(23)8-21-15(24)10-6-5-9(22(25)26)7-13(10)27-21/h1-7H,8H2,(H,20,23) |
InChI Key |
APIVLQDSUDAFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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